2-Oxoindoline-3-carbaldehyde

Vue d'ensemble

Description

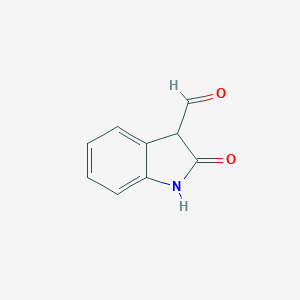

2-Oxoindoline-3-carbaldehyde (CAS 78610-70-5) is a heterocyclic compound featuring an oxindole core with a ketone group at position 2 and a carbaldehyde substituent at position 2. This structure confers unique reactivity, making it a valuable precursor in organic synthesis, particularly in asymmetric catalysis and cycloaddition reactions . Oxindole derivatives are widely recognized for their pharmaceutical relevance, with applications in drug discovery and natural product synthesis. The carbaldehyde group at position 3 enables diverse functionalization, such as nucleophilic additions or condensations, which are pivotal for constructing complex molecular architectures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Oxoindoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-oxoindoline-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the Vilsmeier-Haack reaction, where indoline is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) to form the desired aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and catalytic systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO(_4), CrO(_3), PCC, Dess-Martin periodinane.

Reduction: NaBH(_4), LiAlH(_4).

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: 2-Oxoindoline-3-carboxylic acid.

Reduction: 2-Oxoindoline-3-methanol.

Substitution: Varied products depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-oxindole derivatives, including 2-oxoindoline-3-carbaldehyde, in the development of anticancer drugs. For instance, 3-arylidene-2-oxindoles have been synthesized and evaluated as inhibitors of NRH:quinone oxidoreductase 2 (NQO2), an enzyme implicated in several diseases, including cancer. These compounds demonstrated promising inhibitory activity, particularly those with additional functional groups that enhance binding interactions with the enzyme's active site .

Antibacterial Properties

Another significant application of this compound derivatives is their antibacterial activity. Research indicates that functionalized oxindoles exhibit effectiveness against various bacterial strains, including Staphylococcus species. The structure-activity relationship (SAR) studies suggest that specific modifications can enhance antibacterial potency .

Agricultural Applications

Root Growth Promotion

In agricultural research, certain derivatives of this compound have been identified as potent promoters of root growth in plants. Specifically, studies have shown that 2-haloindole-3-carbaldehydes can significantly stimulate root development, which could be beneficial for improving crop yields in challenging environments such as arid regions .

Synthetic Organic Chemistry

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical reactions allows for the creation of complex structures that are essential for drug discovery. New synthetic methodologies involving this compound are being developed to create chiral compounds with high structural diversity, which are crucial in pharmaceutical applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-oxoindoline-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Oxindoles

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Substituents | Key Applications/Reactivity |

|---|---|---|---|

| 2-Oxoindoline-3-carbaldehyde | 78610-70-5 | -CHO at C3, =O at C2 | Organocatalysis, Michael additions |

| 3-Methyloxindole | 1504-06-9 | -CH3 at C3, =O at C2 | Pharmaceutical intermediates |

| 3-Phenyl-oxindole | 3456-79-9 | -Ph at C3, =O at C2 | Anti-inflammatory agents |

- Reactivity Differences: The aldehyde group in this compound enhances electrophilicity at C3, enabling reactions like Wittig olefinations or Knoevenagel condensations, which are less accessible in methyl- or phenyl-substituted oxindoles .

- Biological Activity : 3-Phenyl-oxindole derivatives exhibit anti-inflammatory properties, whereas this compound is primarily utilized in synthetic methodologies rather than direct biological applications .

Chloro-Substituted Indole Carbaldehydes

Table 2: Halogenated Analogues

| Compound Name | CAS Number | Substituents | Key Features |

|---|---|---|---|

| This compound | 78610-70-5 | -CHO at C3, =O at C2 | High reactivity in cycloadditions |

| 2-Chloro-1-methylindole-3-carbaldehyde | 24279-74-1 | -Cl at C2, -CH3 at N1, -CHO at C3 | Enhanced electrophilicity due to Cl |

| 2-Chloro-1-(2-chlorobenzoyl)indole-3-carbaldehyde | - | -Cl at C2, -Bz-Cl at N1, -CHO at C3 | Industrial use (restricted to synthesis) |

- Electronic Effects : Chlorine atoms at C2 in chloro-substituted derivatives increase electrophilicity, facilitating nucleophilic aromatic substitutions. This contrasts with this compound, where the oxo group directs reactivity toward conjugate additions .

- Synthetic Utility : Chloro-substituted carbaldehydes are often intermediates in agrochemicals, whereas this compound is employed in asymmetric catalysis .

Isoindoline Derivatives

Example: 1-Oxoisoindoline-2-carboxamide (CAS 16381-48-9)

- Structural Contrast : Unlike this compound, isoindoline derivatives feature a fused bicyclic system with a carboxamide group. This imparts distinct hydrogen-bonding capabilities, influencing crystal packing and solubility .

- Applications : Isoindoline carboxamides exhibit analgesic activity and are used in urea detection assays, whereas this compound is more relevant in catalysis .

Heteroaromatic-Substituted Indoles

Example: 2-(Furan-2-yl)-1H-indole-3-carbaldehyde (CAS 61726-88-3)

- Research Gaps: Limited data on furan-substituted derivatives’ biological activity contrasts with well-documented synthetic applications of this compound .

Activité Biologique

2-Oxoindoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of both an oxo and an aldehyde group. Its unique structure allows it to engage in various biochemical interactions, making it a versatile compound in drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The aldehyde group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This reactivity can lead to alterations in cellular signaling pathways and gene expression, thereby influencing various biological processes.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. It has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies reported IC50 values indicating potent antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15.5 ± 0.5 |

| This compound | HepG2 | 12.0 ± 0.4 |

These findings suggest that the compound may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values for some tested strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

- Anticancer Research : A study published in Frontiers in Chemistry evaluated the efficacy of various oxindole derivatives, including this compound, against cancer cell lines. The results highlighted its potential as a lead compound for further development into anticancer therapies .

- Antimicrobial Studies : Research conducted on the antimicrobial properties of indole derivatives found that compounds similar to this compound exhibited significant activity against resistant bacterial strains, suggesting its utility in addressing antibiotic resistance .

- Inflammatory Pathway Inhibition : A detailed investigation into the anti-inflammatory properties revealed that this compound could effectively reduce inflammation markers in vitro, positioning it as a candidate for treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxoindoline-3-carbaldehyde, and how can their reproducibility be validated?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted indole precursors or oxidation of indoline derivatives. For example, catalytic oxidation using mild oxidizing agents (e.g., KMnO₄ in acidic conditions) preserves the aldehyde functionality. Reproducibility requires strict control of reaction parameters (temperature, solvent purity, and stoichiometry). Validation involves comparing spectral data (¹H/¹³C NMR, IR) with literature benchmarks and confirming purity via HPLC (>95% purity threshold). Crystallographic validation using SHELX-based refinement (e.g., SHELXL) ensures structural accuracy .

Q. How can researchers structurally characterize this compound, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the indoline ring and aldehyde proton.

- X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry using SHELX software for refinement .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~175.07 g/mol).

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aldehyde C–H vibrations (~2800 cm⁻¹) .

Q. What preliminary biological assays are recommended for screening this compound?

- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on HeLa or HEK293 cells) to establish IC₅₀ values. Follow with target-specific screens:

- Antimicrobial Activity : Agar dilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer Potential : Apoptosis assays (Annexin V/PI staining) and cell-cycle analysis via flow cytometry.

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Strategies include:

- Variable-Temperature NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures.

- Deuterated Solvent Screening : Use DMSO-d₆ vs. CDCl₃ to assess solvent-dependent conformational changes.

- Computational Modeling : Optimize structures using DFT (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Q. What catalytic systems optimize the synthesis of this compound derivatives with high enantiomeric excess?

- Methodological Answer : Cu(I)-macrocyclic pyridine ligands (e.g., PcL complexes) enable enantioselective cascade reactions, yielding penta-dienylidene derivatives. Key parameters:

- Catalyst Loading : 5–10 mol% Cu(I) for >90% yield.

- Solvent Optimization : Dichloroethane improves stereoselectivity vs. THF.

- Chiral HPLC : Validate enantiopurity (e.g., Chiralpak IA column, hexane:IPA eluent). Reported e.e. values exceed 85% under optimized conditions .

Q. How can researchers investigate the mechanism of action of this compound in neurodegenerative models?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding to tau protein or Aβ aggregates. Validate with SPR (surface plasmon resonance) for affinity measurements.

- Transgenic Models : Test in C. elegans (e.g., CL4176 strain for Aβ-induced paralysis) or murine models (e.g., 3xTg-AD).

- Biomarker Analysis : Quantify neuroinflammatory markers (IL-6, TNF-α) via ELISA in brain homogenates .

Propriétés

IUPAC Name |

2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,7H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWVVIDKMOJCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310589 | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78610-70-5 | |

| Record name | 78610-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.